Benzene, 1,3-bis(methylthio)-
Description
General Context and Significance of Thioether-Substituted Aromatics in Contemporary Chemistry
Thioether-substituted aromatics, a class to which Benzene (B151609), 1,3-bis(methylthio)- belongs, are of considerable importance in modern chemistry. These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. jst.go.jp The sulfur atoms in the thioether groups can influence the electron density of the aromatic ring, thereby affecting the molecule's reactivity in processes like electrophilic aromatic substitution. evitachem.com
The versatility of aryl thioethers is further highlighted by their role as precursors in the synthesis of more complex molecules. nih.gov The C-S bond in these compounds can be strategically cleaved or modified, allowing for the introduction of various functional groups. nih.gov This reactivity is harnessed in the development of novel synthetic methodologies. Furthermore, the ability of the sulfur atoms to coordinate with metal centers makes thioether-substituted aromatics valuable ligands in catalysis and materials science. evitachem.com Researchers are continually exploring new methods for the synthesis of aryl thioethers, aiming for milder, more efficient, and environmentally benign processes. jst.go.jpchemrxiv.orgresearchgate.net
Research Trajectories for Benzene, 1,3-bis(methylthio)-
Research involving Benzene, 1,3-bis(methylthio)- is primarily focused on its application as a precursor and intermediate in organic synthesis and materials science. ontosight.ai The compound's reactivity, stemming from its methylthio groups, makes it a candidate for nucleophilic and electrophilic substitution reactions. cymitquimica.com
In the realm of materials science, derivatives of Benzene, 1,3-bis(methylthio)- are being investigated for the creation of new polymers and electronic materials. ontosight.ai The sulfur-containing moieties can impart specific electronic and optical properties to these materials. For instance, related thioether-substituted compounds have been used in the synthesis of conducting materials and redox-active chromophores. mdpi.commdpi.com
The synthesis of Benzene, 1,3-bis(methylthio)- itself can be achieved through various organic reactions, including the alkylation of a suitable benzene derivative. ontosight.ai Ongoing research aims to optimize these synthetic routes for higher yields and milder reaction conditions. The structural and electronic properties of this compound continue to be a subject of investigation, providing fundamental data for its application in more complex chemical systems.
Interactive Data Table: Properties of Benzene, 1,3-bis(methylthio)-
| Property | Value | Source |
| Molecular Formula | C8H10S2 | nih.govaobchem.com |
| Molecular Weight | 170.3 g/mol | nih.gov |
| CAS Number | 2388-69-4 | nih.govaobchem.comepa.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(methylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCIWHKAAGKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178583 | |
| Record name | Benzene, 1,3-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-69-4 | |
| Record name | Benzene, 1,3-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzene, 1,3 Bis Methylthio and Its Derivatives
Synthesis of Benzene (B151609), 1,3-bis(methylthio)- Precursors and Intermediates
Conversion of Aromatic Aldehydes into Methyl-Dithioacetals
The conversion of aromatic aldehydes into dithioacetals is a fundamental protective strategy in organic synthesis and a key step in the formation of precursors for more complex molecules. This transformation involves the reaction of an aldehyde with two equivalents of a thiol, such as methanethiol, typically in the presence of a catalyst to yield the corresponding 1,1-bis(methylthio) derivative. Various catalytic systems have been developed to facilitate this thioacetalization process under mild and efficient conditions, accommodating a wide range of functional groups.
The reaction is generally acid-catalyzed, proceeding through the formation of a hemithioacetal intermediate, which then undergoes protonation of the hydroxyl group followed by the elimination of water to form a sulfenium ion. Subsequent nucleophilic attack by a second thiol molecule yields the stable dithioacetal product.
A range of catalysts can be employed for this transformation. Lewis acids and Brønsted acids are commonly used. For instance, catalysts like hafnium trifluoromethanesulfonate (B1224126) have been shown to be effective for the conversion of various carbonyl compounds, including aromatic aldehydes, into their thioacetal derivatives in high yields. organic-chemistry.org The mild conditions of such methods are compatible with sensitive functional groups. organic-chemistry.org Other systems, such as using lithium bromide (LiBr) under solvent-free conditions, offer high chemoselectivity for aromatic and α,β-unsaturated aldehydes over other types of aldehydes and ketones. organic-chemistry.org Iodine has also been utilized as a mild and efficient catalyst for this protection reaction. organic-chemistry.org A general protocol for the direct and selective synthesis of unsymmetrical dithioacetals from an aldehyde and two different thiols has also been developed, achieving high selectivity through kinetic control. nih.gov
The table below summarizes various methodologies for the dithioacetalization of aromatic aldehydes.
| Aldehyde Substrate | Thiol Reagent | Catalyst/Conditions | Yield | Reference |
| Benzaldehyde | 1,3-Propanedithiol | Hafnium(IV) triflate | 95% | organic-chemistry.org |
| 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | Lithium Bromide (LiBr), solvent-free | 98% | organic-chemistry.org |
| 4-Nitrobenzaldehyde | 1,3-Propanedithiol | Iodine (I₂), CH₂Cl₂ | 98% | organic-chemistry.org |
| Vanillin | Benzyl (B1604629) thiol & 4-Chlorothiophenol | Trifluoroacetic acid (TFA), CDCl₃ | 86% | nih.gov |
Transition Metal-Free Synthetic Routes for Thiomethylated Benzenes
The development of synthetic methods that avoid the use of transition metals is a significant goal in modern chemistry, driven by the need for more sustainable, cost-effective, and less toxic procedures. For the synthesis of thiomethylated benzenes, several transition-metal-free approaches have been established, offering powerful alternatives to traditional metal-catalyzed cross-coupling reactions. These methods often rely on base-promoted reactions, photochemistry, or direct C-H functionalization strategies.
One prominent strategy involves a base-promoted synthesis of functionalized thiomethylated benzenes from readily accessible acetophenones. researchgate.net This method allows for the direct installation of various functional groups onto the benzene ring by reacting 3,3-bis(methylthio)-1-arylprop-2-en-1-ones with specific malononitriles in the presence of a strong base like sodium hydride. researchgate.net
Visible-light-mediated synthesis represents another powerful transition-metal-free approach. For example, 6H-benzo[c]chromenes have been synthesized from corresponding ether precursors using potassium tert-butoxide (KOtBu) and blue light-emitting diodes (LEDs) at room temperature. rsc.org This photocyclization proceeds via an electron donor-acceptor complex, avoiding the need for metal catalysts, ligands, or high temperatures. rsc.org Similarly, photochemical organocatalytic methods have been developed to synthesize aryl alkyl thioethers from inexpensive aryl chlorides and alcohols, using tetramethylthiourea (B1220291) as a sulfur source. nih.gov
Furthermore, direct C–H functionalization offers an atom-economical route to thiomethylated arenes. While many C-H activation methods rely on transition metals, metal-free alternatives are emerging. For instance, the use of bis(imino)acenaphthene (BIAN) can initiate C-C bond formation between arenes and aryl halides through a proposed potassium-stabilized radical pathway, showcasing a move away from transition metals in coupling reactions. rsc.org
The following table outlines selected transition-metal-free methods for the synthesis of benzene derivatives containing sulfur linkages.
| Starting Material | Reagents | Conditions | Product Type | Reference |
| Acetophenones | CS₂, MeI, NaH, Malononitriles | THF, reflux | Multifunctional thiomethylated benzenes | researchgate.net |
| (2-halobenzyl) phenyl ethers | KOtBu, DMSO | Blue LEDs, room temperature | Benzo[c]chromenes | rsc.org |
| Aryl Chlorides, Alcohols | Tetramethylthiourea, Indole thiolate organocatalyst | 405 nm light | Aryl alkyl thioethers | nih.gov |
| o-Halovinylbenzenes | Potassium Sulfide (B99878) (K₂S) | DMF, 140°C | 2-Substituted benzo[b]thiophenes | organic-chemistry.org |
One-Pot Synthetic Approaches for Complex Architectures
One-pot synthesis and multicomponent reactions (MCRs) are highly efficient strategies for building complex molecular architectures from simple precursors in a single operation, thereby avoiding the isolation of intermediates, saving time, and reducing waste. lew.ro These approaches are particularly valuable for constructing thiomethylated benzene derivatives with diverse functionalities.
A notable example is the microwave-assisted, three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thiol in an acidic medium. rsc.orgrsc.org This method provides rapid access to β-keto thioethers. rsc.orgrsc.org The outcome of this reaction can be tuned by the choice of substituents on the reactants, sometimes leading to the formation of tetra-substituted furan (B31954) derivatives instead of the expected thioether. rsc.org Such diversity in a one-pot reaction highlights its utility in generating molecular complexity. rsc.org
Another powerful one-pot approach is the Claisen-Schmidt condensation followed by a Michael addition reaction between terephthalaldehyde (B141574) and various aryl ketones. lew.ro This transition-metal-free method, using a simple base like sodium hydroxide (B78521), produces complex bis(1,5-diaryl-1,5-diketones) in good to excellent yields. lew.ro The procedure is scalable and utilizes inexpensive starting materials, making it highly practical. lew.ro
The synthesis of 2-alkyl-substituted benzothiazoles from bis-(2-nitrophenyl)-disulfides also demonstrates the power of one-pot procedures. chemrxiv.org This scalable, single-step method uses inexpensive and relatively non-toxic starting materials to produce the target compounds in high yields, with up to 350 g of product obtained in a single run. chemrxiv.org Such processes are invaluable for producing key chemical intermediates on a large scale. chemrxiv.org
These examples underscore the efficiency and versatility of one-pot reactions in constructing complex molecules featuring the thiomethylated benzene motif.
| Reaction Type | Key Reactants | Key Reagents/Conditions | Product Architecture | Reference |
| Three-Component Reaction | Arylglyoxal, Cyclic 1,3-dicarbonyl, Thiol | Acetic acid, microwave heating | β-Keto thioethers or Tetra-substituted furans | rsc.orgrsc.org |
| Condensation-Addition | Terephthalaldehyde, Aryl ketones | Sodium hydroxide (NaOH) | Bis(1,5-diaryl-1,5-diketones) | lew.ro |
| Reductive Cyclization | Bis-(2-nitrophenyl)-disulfides, Acetic acid | Sodium sulphite, heat | 2-Alkyl-substituted benzothiazoles | chemrxiv.org |
| Multicomponent Reaction | Aldehydes, Phenacyl azides | Piperidine | (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines | rsc.org |
Fundamental Reaction Mechanisms and Mechanistic Investigations Involving Benzene, 1,3 Bis Methylthio Analogues
Cyclization Reactions for Functionalized Phenolsnih.govrsc.org
Base-Mediated [3+3] Cyclizations with 1,3-Dianionic Ketonesnih.govrsc.org
A highly efficient method for synthesizing functionalized phenols involves the base-mediated [3+3] cyclization of α-aroyl ketene (B1206846) dithioacetals with 1,3-dianionic ketones. nih.govrsc.org This annulation strategy provides a direct route to various tri- and tetra-substituted phenols. nih.gov In this reaction, the ketene dithioacetal, an analogue structure to 1,3-bis(methylthio)benzene derivatives, acts as a three-carbon electrophilic synthon, while the 1,3-dianion generated from a simple ketone serves as the three-carbon nucleophilic partner.
The reaction is typically initiated by treating a ketone, such as acetone, with a strong base like sodium hydride (NaH) to generate the dianion. This dianion then reacts with an α-aroyl ketene dithioacetal. The process culminates in a cyclization and aromatization sequence to yield the final phenol (B47542) product, often with one of the methylthio groups retained on the aromatic ring. nih.gov This method has been successfully applied to a variety of symmetric and asymmetric ketones to produce 3-hydroxy biaryls, hydroxy-xylenes, and hydroxy-teraryls. nih.govrsc.org
| Ketone Source (Dianion) | α-Aroyl Ketene Dithioacetal | Product | Yield (%) |
|---|---|---|---|
| Acetone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 5-(methylthio)-[1,1'-biphenyl]-3-ol | 85 |
| Acetone | 1-(4-chlorophenyl)-3,3-bis(methylthio)prop-2-en-1-one | 4'-chloro-5-(methylthio)-[1,1'-biphenyl]-3-ol | 82 |
| Propiophenone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 4-methyl-5'-(methylthio)-[1,1':3',1''-terphenyl]-5'-ol | 75 |
| Acetone | 1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one | 3-(methylthio)-5-cyclopropylphenol | Moderate |
Michael Addition and Subsequent Elimination Pathwaysnih.gov
The mechanistic pathway for the [3+3] cyclization begins with a crucial Michael addition step. nih.gov The enolate of the ketone, generated under basic conditions, acts as a Michael donor and attacks the electrophilic β-carbon of the α-aroyl ketene dithioacetal (the Michael acceptor). This initial 1,4-conjugate addition forms a linear intermediate.
Following the Michael addition, an intramolecular cyclization occurs. This is followed by the elimination of one of the methylthio groups as methanethiolate (B1210775) (MeS⁻), which is a good leaving group. This elimination step is critical for the subsequent aromatization that leads to the stable phenol ring system. The entire sequence can be described as a cascade of Michael addition, cyclization, and elimination reactions, efficiently constructing the polysubstituted aromatic ring from acyclic precursors. nih.govnih.gov
Radical-Based Processes in Decomposition and Rearrangement Reactions (e.g., Retro-Diels-Alder)wikipedia.orgmasterorganicchemistry.com
While ionic mechanisms are common, radical-based processes can also play a role in the decomposition and rearrangement of thioether-containing aromatic compounds, particularly under thermal conditions. For instance, the thermal decomposition of thioanisole (B89551), a simple analogue, can proceed via homolytic cleavage of the S–CH₃ bond to generate a phenylthiyl radical and a methyl radical. These reactive radical intermediates can then participate in a variety of subsequent reactions, leading to complex product mixtures. researchgate.net
The retro-Diels-Alder (rDA) reaction is a pericyclic process that is the microscopic reverse of the Diels-Alder cycloaddition. wikipedia.orgmasterorganicchemistry.com It is typically initiated by heat and results in the cleavage of a cyclohexene (B86901) ring or its derivatives into a diene and a dienophile. wikipedia.org This reaction becomes thermodynamically favorable at high temperatures. wikipedia.orgmasterorganicchemistry.com For the rDA to occur under milder, synthetically useful conditions, a significant driving force is usually required. wikipedia.org A common driving force is the formation of highly stable products, such as an aromatic ring and a small gaseous molecule like carbon dioxide or nitrogen. wikipedia.orgmasterorganicchemistry.com While specific examples involving the direct radical-based retro-Diels-Alder decomposition of 1,3-bis(methylthio)benzene adducts are not extensively documented, the general principle applies to analogous sulfur-containing cyclic structures. The stability of the resulting aromatic system can drive the fragmentation of a Diels-Alder adduct containing a bis(methylthio)benzene moiety.
Ligand Exchange Kinetics in Metal Carbonyl Complexes Featuring Bis(methylthio)benzene Frameworks
Bis(methylthio)benzene derivatives can act as bidentate or monodentate ligands in coordination chemistry, binding to metal centers through their sulfur atoms. In the context of metal carbonyl complexes, these thioether ligands can be exchanged with other ligands, such as carbon monoxide (CO) or phosphines. researchgate.netnih.gov The study of ligand exchange kinetics provides fundamental insights into the reactivity and stability of these complexes. nih.gov
Ligand exchange reactions are fundamental to the reactivity of coordination complexes and can proceed through associative, dissociative, or interchange mechanisms. nih.govnih.gov The rate of these exchanges is influenced by several factors, including the nature of the metal center, the steric and electronic properties of both the incoming and outgoing ligands, and the solvent. researchgate.net For a complex containing a bis(methylthio)benzene ligand, exchange with a ligand like CO could occur in a stepwise manner, with one sulfur atom dissociating first, followed by the second. The chelate effect, where a bidentate ligand forms a more stable complex than two separate monodentate ligands, would generally result in slower exchange kinetics compared to a simple thioanisole ligand. Investigating these kinetics is crucial for understanding how such complexes function in areas like catalysis. nih.gov
Dealkylation Reactions and Reactive Intermediate Generation (e.g., Benzodithiete (B14419104) Equivalents)rsc.org
The sulfur-alkyl bond in bis(alkylthio)benzene analogues can be cleaved under specific conditions to generate highly reactive intermediates. A notable example involves the dealkylation of a 1,2-bis(benzylthio)benzene derivative to form a benzodithiete equivalent. rsc.org In this process, 1,2-bis(4-methylbenzylthio)benzene s-oxide is treated with triflic anhydride (B1165640). This reaction is proposed to proceed through a dithia dication intermediate. rsc.org
This highly reactive dication undergoes facile dealkylation, eliminating both benzyl (B1604629) groups. The resulting species, a benzodithiete or its equivalent, is a transient but potent intermediate. It can be trapped in situ by various reagents, such as alkynes. When alkynes are present, they react with the benzodithiete intermediate in a cycloaddition reaction to afford 1,4-benzodithiin (B14748010) derivatives. rsc.org This methodology demonstrates how the dealkylation of bis(alkylthio)benzene frameworks can serve as a powerful tool for generating reactive species that are otherwise difficult to access, opening pathways to novel heterocyclic structures. rsc.org
Inverse Electron Demand Diels-Alder Reactions for Aromatic Ring Formationnih.govacs.orgsigmaaldrich.com
Analogues where the bis(methylthio) groups are attached to an electron-deficient ring system, such as 3,6-bis(methylthio)-1,2,4,5-tetrazine, are powerful reagents in inverse electron demand Diels-Alder (iEDDA) reactions. nih.govsigmaaldrich.com In this type of cycloaddition, the electron-poor tetrazine acts as the diene, reacting with an electron-rich dienophile, such as an enamine or an ynamine. nih.govsci-hub.se This reactivity is the reverse of the normal Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. wikipedia.org
The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that expels a molecule of dinitrogen (N₂). wikipedia.orgnih.gov This sequence results in the formation of a 1,2-diazine ring. sigmaaldrich.com These diazine products can be valuable intermediates for further transformations. For example, they can serve as precursors to substituted benzene (B151609) rings through subsequent reactions, constituting a divergent strategy for synthesizing highly substituted aromatic compounds. nih.govacs.org The reaction conditions are often mild, and the process is highly efficient due to the irreversible loss of nitrogen gas. sigmaaldrich.com
| Dienophile | Reaction Conditions | Product Type | Notes |
|---|---|---|---|
| Ynamines | Room Temperature | 1,2-Diazine | Rapid reaction with immediate evolution of nitrogen. |
| Enamines | Room Temperature | 1,2-Diazine | Initial cycloaddition is rapid; final aromatization by amine elimination is the slow step. |
| Norbornadiene (Strained Olefin) | Thermal or High Pressure (13 kbar) | 1,2-Diazine Adduct | Pressure-promoted conditions are effective for thermally sensitive dienophiles. |
| Conjugated Alkynes | 140-170 °C | 1,2-Diazine | Requires higher temperatures for less reactive, neutral dienophiles. |
Computational Chemistry and Theoretical Modelling of Benzene, 1,3 Bis Methylthio
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations have been instrumental in characterizing the electronic environment of Benzene (B151609), 1,3-bis(methylthio)-. These studies reveal a complex interplay of electronic effects governed by the meta-positioning of the two methylthio (-SCH3) groups on the benzene ring. smolecule.com The sulfur atoms, with their lone pairs of electrons, can participate in the π-system of the aromatic ring, influencing its electron density and reactivity.
DFT studies indicate that the methylthio groups create a unique electronic landscape where the sulfur atoms can act as both electron-donating and electron-accepting centers, depending on the specific molecular orbital being considered. smolecule.com This dual nature arises from a combination of inductive and resonance effects, which modulate the electron distribution within the molecule and ultimately dictate its reactivity towards electrophiles and nucleophiles.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Characterization)
Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, provides valuable information about the chemical reactivity and electronic transitions of Benzene, 1,3-bis(methylthio)-. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate or accept electrons.
| Parameter | Description |
| HOMO | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. Primarily involves π-bonding interactions between sulfur atoms and the aromatic ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. Exhibits antibonding character between the sulfur centers and the aromatic system. |
Natural Population Analysis (NPA) for Charge Transfer Characteristics
Natural Population Analysis (NPA) is a computational method used to determine the distribution of electron density among the atoms in a molecule, providing a more accurate picture of charge distribution than other methods. For Benzene, 1,3-bis(methylthio)-, NPA reveals the nuanced electronic interplay between the methylthio groups and the benzene ring.
NPA studies show that the sulfur atoms in the methylthio groups exhibit a partial positive charge. smolecule.com This is a consequence of the inductive effect, where the more electronegative sulfur atom pulls electron density from the adjacent methyl group. Simultaneously, the methylthio groups act as electron-withdrawing substituents on the benzene ring through this inductive effect. However, they also contribute electron density to the aromatic system via resonance, where the lone pairs on the sulfur atoms can delocalize into the π-system of the ring. smolecule.com This dual electronic nature is a key characteristic of Benzene, 1,3-bis(methylthio)-.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MESP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For Benzene, 1,3-bis(methylthio)-, the MESP map would be expected to show regions of high electron density (negative potential) localized around the sulfur atoms due to their lone pairs of electrons. These areas would be the most likely sites for interaction with electrophiles. The aromatic ring, influenced by the electron-withdrawing inductive effect of the methylthio groups, would exhibit a more complex potential surface. The regions ortho and para to the methylthio groups would be expected to be less electron-rich than in unsubstituted benzene, while the meta positions would be comparatively less affected.
Theoretical Insights into Conformational Preferences and Energetic Stability
Computational studies on related substituted benzenes suggest that the rotational barriers for methyl groups attached to sulfur are generally low. The most stable conformation would likely involve a staggered arrangement of the methyl hydrogens with respect to the C-S bond to minimize steric hindrance. The energetic stability of the molecule is also influenced by hyperconjugation effects, which involve the interaction of the C-H σ-orbitals of the methyl groups with the sulfur orbitals and the aromatic π-system.
Quantum Chemical Studies on Metal-Ligand Interactions
The sulfur atoms in Benzene, 1,3-bis(methylthio)- possess lone pairs of electrons, making them potential coordination sites for metal ions. Quantum chemical studies can model the interactions between this molecule, acting as a ligand, and various metal centers. These studies are crucial for understanding the coordination chemistry of such sulfur-containing ligands and for the design of novel metal complexes with specific catalytic or material properties.
Theoretical calculations can predict the preferred coordination geometries, bond strengths, and electronic structures of the resulting metal complexes. The bidentate nature of Benzene, 1,3-bis(methylthio)-, with its two sulfur atoms, allows it to act as a chelating ligand, forming stable ring structures with metal ions. DFT calculations can elucidate the nature of the metal-sulfur bond, including the contributions of σ-donation from the sulfur lone pairs to the metal and any potential π-backbonding from the metal to the ligand.
Energy Framework Analysis of Crystal Packing
Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice. This analysis helps in understanding the forces that govern the packing of molecules in the solid state and can provide insights into the material's physical properties.
Coordination Chemistry and Metal Ligand Interactions of Benzene, 1,3 Bis Methylthio Frameworks
Role as Thioether Ligands in Transition Metal Complexation
Benzene (B151609), 1,3-bis(methylthio)- and its derivatives function as thioether ligands, which are classified as soft ligands according to the Hard and Soft Acids and Bases (HSAB) theory. This property makes them particularly suitable for forming stable complexes with soft transition metal ions like Pd(II), Pt(II), Cu(I), and Ag(I). The coordination bond typically involves the donation of a lone pair of electrons from the sulfur atom to a vacant d-orbital of the metal center.
The presence of two thioether donors on a single benzene scaffold allows the ligand to act as a bidentate or polydentate building block. This dual-donor capability is fundamental to its ability to form chelate rings and bridge multiple metal centers, giving rise to a rich variety of coordination compounds. In the context of more complex ligand designs, such as pincer complexes, thioether donor groups are known to stabilize various transition metal fragments. While phosphine-based pincer chemistry is well-established, the corresponding thioether-based SCS (Sulfur-Carbon-Sulfur) systems are less common but of growing interest. Aryl-based SCS pincer complexes with thioether donors have been reported for metals like Nickel, Platinum, and Palladium nih.govresearchgate.net.
Formation of Mononuclear and Multinuclear Coordination Complexes
The flexible coordination geometry of Benzene, 1,3-bis(methylthio)- allows it to participate in the formation of both simple mononuclear complexes and more complex multinuclear or polynuclear structures.
Mononuclear Complexes : In a mononuclear complex, a single metal center is coordinated by one or more ligand molecules. When acting as a chelating agent, the 1,3-bis(methylthio)benzene framework can wrap around a single metal ion, forming a stable ring structure. This is often seen in the formation of pincer complexes where the ligand binds to the metal in a tridentate fashion nih.govresearchgate.net.
Multinuclear Complexes : The ligand's ability to bridge two or more metal centers is key to the construction of multinuclear complexes. In this mode, each sulfur atom coordinates to a different metal ion, creating extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. The synthesis of di- and polynuclear copper(I) and silver(I) complexes, for example, often utilizes thioether ligands to create metallic clusters with unique structural and reactive properties nih.govmdpi.com. Research on bis(benzene-1,2-dithiolato) ligands, a related class of sulfur-containing ligands, has also shown the formation of dinuclear double-stranded helical structures nih.gov. The self-assembly process, guided by the coordination preferences of the metal and the geometry of the ligand, can lead to the formation of discrete dimeric or trimeric units or extended coordination polymers figshare.comresearchgate.net.
Influence of Anions and Steric Factors on Coordination Modes and Network Topologies
The final structure of a coordination complex is not solely determined by the ligand and the metal ion. External factors, particularly the choice of counter-anion and steric hindrance, play a crucial role in directing the self-assembly process and defining the resulting network topology.
Influence of Anions: The coordinating ability of the counter-anion can significantly influence the dimensionality and structure of the resulting complex. A series of coordination networks synthesized from the related building block bis(methylthio)methane (B156853) and various silver(I) salts (AgX) demonstrated this effect clearly.
Weakly Coordinating Anions: Small, weakly coordinating anions like nitrate (B79036) (NO₃⁻) and perchlorate (B79767) (ClO₄⁻) tend to allow the thioether ligand to dominate the coordination sphere, leading to the formation of 2D layered networks where the anions simply balance the charge and complete the tetrahedral coordination of the silver atoms researchgate.net. These layers are often composed of large, 14-membered metallomacrocycles researchgate.net.
Coordinating Anions: More elongated or strongly coordinating anions, such as tosylate (p-TsO⁻), trifluoroacetate (CF₃COO⁻), and benzoate (B1203000) (C₆H₅COO⁻), can compete with the thioether for coordination sites on the metal. This can lead to different structural motifs, such as 1D polymeric chains or smaller 10-membered metallomacrocycles within 2D sheets researchgate.net. In some cases, the anions themselves act as bridging ligands, linking dimeric metal-ligand units into chains figshare.comresearchgate.net.
Interactive Table: Effect of Anions on Silver(I)-bis(methylthio)methane Network Topology
| Anion (X⁻) | Anion Type | Resulting Structure | Primary Structural Motif | Reference |
|---|---|---|---|---|
| NO₃⁻, ClO₄⁻ | Small, Weakly Coordinating | 2D Neutral Layers | 14-membered metallomacrocycle | researchgate.net |
| p-TsO⁻, CF₃COO⁻, CF₃SO₃⁻ | Elongated | 2D Neutral Layers | 10-membered metallomacrocycle | researchgate.net |
| C₆H₅COO⁻ | Coordinating | 1D Polymeric Chain | Anion-bridged dimers | figshare.comresearchgate.net |
| CH₃SO₃⁻ | Coordinating | 1D Coordination Polymer | Anion- and ligand-bridged dimers | figshare.comresearchgate.net |
Steric Factors: Steric hindrance, arising from bulky substituents on the ligand, can dictate the coordination mode and the accessibility of the metal center. In the design of SCS pincer complexes, for example, replacing smaller alkyl groups (like ethyl) with bulkier ones (like tert-butyl) on the sulfur atoms can impose a specific coordination geometry. This steric demand can prevent certain coordination modes while favoring others, influencing whether a ligand binds in a bidentate (κ²) or tridentate (κ³) fashion nih.govresearchgate.net. Bulky substituents can prevent the formation of certain multidentate bonds, thereby controlling the final structure of the metal complex researchgate.net.
Chelating and Bridging Coordination Architectures
The 1,3-disubstituted pattern of Benzene, 1,3-bis(methylthio)- allows it to adopt two primary coordination modes: chelating and bridging.
Chelating Coordination: In this mode, both sulfur atoms of a single ligand molecule bind to the same metal center. This forms a stable metallacycle. The 1,3-substitution pattern is ideal for forming a six-membered chelate ring, a thermodynamically favorable arrangement. This mode is fundamental to the formation of mononuclear complexes and is a defining feature of SCS pincer ligands, where the two sulfur atoms and a central carbon atom on the benzene ring chelate a metal ion in a tridentate, meridional fashion nih.govnih.govresearchgate.net.
Bridging Coordination: Here, the two sulfur donors of the ligand bind to two different metal centers, thus acting as a linker or a bridge. This mode is essential for the construction of multinuclear complexes and coordination polymers. The ligand can link metal centers to form simple dimers or extend into 1D chains, 2D sheets, or 3D frameworks. The final architecture is often influenced by the presence of coordinating anions, which can also act as bridges between metal ions figshare.comresearchgate.net.
Design of SCS-Pincer Ligands Incorporating Benzene, 1,3-bis(methylthio) Scaffolds
The rigid 1,3-disubstituted benzene framework is an ideal scaffold for designing tridentate "pincer" ligands. By modifying the benzene ring, typically at the 2-position, a third donor atom can be introduced, which coordinates to the metal along with the two flanking thioether sulfur atoms. This creates a highly stable, planar, tridentate binding pocket that "pinches" the metal center.
A common synthetic strategy involves the lithiation of a precursor like 2-bromo-1,3-bis[(alkylthio)methyl]benzene, followed by a transmetalation reaction with a metal halide, such as cobalt(II) bromide nih.govresearchgate.net. This method has been used to synthesize a range of SCS pincer complexes. For example, cobalt(II) complexes stabilized by tridentate SCS pincer ligands have been successfully synthesized and characterized nih.govresearchgate.netresearchgate.net. The steric bulk of the R-groups on the sulfur (e.g., ethyl vs. tert-butyl) can influence the coordination, leading to different geometries such as κ³κ³ and κ²κ³ coordination modes in octahedral low-spin Co(II) complexes nih.govresearchgate.net. While PCP (Phosphorus-Carbon-Phosphorus) pincer complexes are well-established, reports on their SCS counterparts with first-row transition metals are less common, making this an active area of research nih.govresearchgate.netresearchgate.net.
Interactive Table: Examples of SCS Pincer Ligand Precursors and Resulting Complexes
| Pincer Ligand Precursor | Metal Salt | Resulting Complex Type | Coordination Mode | Reference |
|---|---|---|---|---|
| 2-bromo-1,3-bis[(ethylthio)methyl]benzene | CoBr₂ | Paramagnetic Co(II) Complex | κ³κ³ | nih.govresearchgate.net |
| 2-bromo-1,3-bis[(tert-butylthio)methyl]benzene | CoBr₂ | Paramagnetic Co(II) Complex | κ³κ² | nih.govresearchgate.net |
| SCS thioether ligand with central NHC donor | Fe(OTf)₂ | 6-coordinate Fe Complex | Meridional | nih.gov |
Charge Transfer from Sulfur to Metal Ions in Complexes
Upon formation of a coordination complex, electronic interactions occur between the ligand and the metal center. In complexes involving thioether ligands like Benzene, 1,3-bis(methylthio)-, a key interaction is Ligand-to-Metal Charge Transfer (LMCT). This process involves the transfer of electron density from the filled orbitals of the ligand (primarily the sulfur lone pair orbitals) to the empty or partially filled d-orbitals of the transition metal ion.
Supramolecular Chemistry and Self Assembly Processes Involving Benzene, 1,3 Bis Methylthio Derivatives
Fabrication of Coordination Networks via Self-Assembly
The fabrication of coordination networks from derivatives of "Benzene, 1,3-bis(methylthio)-" relies on the principles of molecular self-assembly, where discrete molecular components spontaneously organize into well-defined, stable superstructures. The sulfur atoms of the methylthio groups act as soft Lewis bases, readily coordinating to soft metal ions like silver(I) and copper(I). rsc.orgnih.gov This interaction is the primary driving force for the assembly process.
The flexibility of the thioether linkages in "Benzene, 1,3-bis(methylthio)-" allows the ligand to adopt various conformations, which in turn influences the geometry of the resulting coordination network. Studies on analogous flexible dithioether ligands have demonstrated that the length and flexibility of the spacer between the donor atoms play a critical role in determining the final architecture of the assembly. nih.govnih.gov For instance, the reaction of flexible tetradentate pyridyl-dithioether ligands with silver(I) salts has been shown to yield either discrete dinuclear macrometallacycles or extended one-dimensional (1D) chain structures, depending on the length of the alkyl spacer between the thioether groups. nih.gov
The self-assembly process is typically carried out under mild conditions, often at room temperature, by simply mixing solutions of the ligand and the metal salt. The resulting coordination network then precipitates from the solution, and its structure can be elucidated using single-crystal X-ray diffraction. The choice of solvent can also play a role in the crystallization process and the ultimate structure of the network.
Anion-Dependent Control over Network Topologies (1D, 2D Frameworks)
The counter-anion associated with the metal salt is a key determinant in the self-assembly of coordination networks, often acting as a template that directs the formation of specific network topologies. nih.govfigshare.com The size, shape, and coordinating ability of the anion can significantly influence the dimensionality of the resulting framework, leading to the formation of 1D chains or two-dimensional (2D) sheets. nih.govscienceasia.org
A systematic study on the self-assembly of the closely related ligand, bis(methylthio)methane (B156853), with various silver(I) salts (AgX, where X = NO₃⁻, ClO₄⁻, p-TsO⁻, CF₃COO⁻, etc.) provides valuable insight into the role of the anion. nih.govresearchgate.net In this study, it was observed that different anions led to distinct network structures. For example, with smaller, weakly coordinating anions like nitrate (B79036) (NO₃⁻) and perchlorate (B79767) (ClO₄⁻), 2D layered structures were formed. nih.govresearchgate.net In contrast, when more strongly coordinating or bulkier anions were used, the dimensionality and connectivity of the network were altered, sometimes resulting in the formation of 1D polymeric chains. nih.govresearchgate.net
The anion can influence the network topology in several ways:
Templating Effect: The anion can occupy voids within the coordination framework, directing the arrangement of the ligands and metal ions through steric and electrostatic interactions. scienceasia.org
Hydrogen Bonding: Anions can participate in hydrogen bonding with the ligand or solvent molecules, further stabilizing the supramolecular architecture. scienceasia.org
This anion-dependent control allows for a degree of "crystal engineering," where the dimensionality and properties of the resulting coordination polymer can be rationally tuned by simply changing the anion of the metal salt used in the synthesis.
Formation of Metallomacrocycles and Polymeric Chains
The versatile coordination behavior of "Benzene, 1,3-bis(methylthio)-" and its derivatives facilitates the formation of both discrete metallomacrocycles and extended polymeric chains. The outcome of the self-assembly process is often a delicate balance between factors such as the preferred coordination geometry of the metal ion, the conformational flexibility of the ligand, and the influence of the counter-anion.
Metallomacrocycles are cyclic structures containing two or more metal centers linked by bridging ligands. Research on similar dithioether ligands has shown that the formation of dinuclear metallomacrocycles is a common motif. nih.govpageplace.de For example, the reaction of 1,3-bis(2-pyridylthio)propane (B1626871) with AgBF₄ resulted in a discrete dinuclear macrometallacyclic structure. nih.gov In such structures, two ligands bridge two metal centers to form a closed ring. The size and shape of the resulting macrocycle are dictated by the geometry of the ligand and the coordination preferences of the metal ion.
Alternatively, under different conditions or with different anions, the same ligand can lead to the formation of infinite one-dimensional polymeric chains. nih.gov In these structures, the ligand bridges between metal centers in a repeating fashion, extending the structure in one dimension. For instance, studies with bis(methylthio)methane and silver(I) benzoate (B1203000) resulted in a 1D polymeric chain where dimeric silver units were linked by the dithioether ligand. nih.govresearchgate.net The transition between the formation of discrete macrocycles and extended polymers can often be controlled by subtle changes in the reaction conditions, such as the metal-to-ligand ratio or the nature of the anion.
The following table summarizes the structural outcomes observed for analogous flexible dithioether ligands, which can be extrapolated to predict the behavior of "Benzene, 1,3-bis(methylthio)-".
| Ligand System | Metal Salt | Resulting Structure |
|---|---|---|
| 1,3-bis(2-pyridylthio)propane | AgBF₄ | Dinuclear Macrometalacycle |
| 1,4-bis(2-pyridylthio)butane | AgClO₄ | 1D Polymeric Chain |
| bis(methylthio)methane | AgNO₃ | 2D Network containing 14-membered metallomacrocycles |
| bis(methylthio)methane | Ag(p-TsO) | 2D Network containing 10-membered metallomacrocycles |
| bis(methylthio)methane | Ag(C₆H₅COO) | 1D Polymeric Chain |
Hydrogen Bonding and Weak Interactions in Supramolecular Structures
In the context of "Benzene, 1,3-bis(methylthio)-" based structures, several types of weak interactions are anticipated:
C-H···S Interactions: The sulfur atoms of the methylthio groups can act as weak hydrogen bond acceptors, forming C-H···S interactions with hydrogen atoms from adjacent ligands or solvent molecules.
C-H···π Interactions: The electron-rich π-system of the benzene (B151609) ring can interact with C-H bonds of neighboring molecules. The crystal structure of the related compound, 1,3-bis(phenylsufanylmethyl)benzene, reveals the presence of intermolecular C-H···π interactions that contribute to the crystal packing. nih.gov
π-π Stacking: The aromatic rings of adjacent ligands can engage in π-π stacking interactions, further stabilizing the crystal lattice.
Interactions with Anions: As mentioned previously, anions can participate in hydrogen bonding. For example, in the crystal structures of silver(I) complexes with pyridyl dithioether ligands, C-H···O hydrogen bonds involving the counter-anions are observed. nih.gov
Co-Assembly Strategies with Functionalized Aromatic Units
Co-assembly, or the self-assembly of two or more different types of ligands with a metal ion, is a powerful strategy for constructing more complex and functional supramolecular architectures. This approach allows for the incorporation of different functional units into a single material, potentially leading to novel properties and applications.
In the case of "Benzene, 1,3-bis(methylthio)-", co-assembly with other functionalized aromatic units can be envisioned. For example, by introducing a second ligand with different coordination sites or functional groups, it is possible to create mixed-ligand coordination polymers. Studies on pyridyl-thioether ligands have shown that they can be effectively co-assembled with other N-heterocyclic ligands to form heteroleptic complexes. researchgate.net
The success of a co-assembly strategy depends on the compatibility of the different ligands and their ability to coordinate to the same metal center without forming a mixture of separate homoleptic complexes. The relative coordination strengths of the donor atoms and the steric compatibility of the ligands are important factors to consider. By carefully selecting the co-ligands, it is possible to fine-tune the structure and functionality of the resulting coordination network. For instance, a co-ligand containing a chromophore could be used to introduce photoactive properties into the material. mdpi.com
Applications of Benzene, 1,3 Bis Methylthio As a Versatile Organic Building Block
Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Thiophenes, Benzothiophenes, Pyrimidinones)
While direct evidence for the use of Benzene (B151609), 1,3-bis(methylthio)- as a starting material for the synthesis of a wide range of heterocyclic compounds is not extensively documented, its structural motifs are present in precursors for certain heterocyclic systems.
Notably, derivatives of this compound, such as 3-(methylthio)-1,3-bisaryl-2-propenones, are valuable intermediates in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles. nih.gov These propenones can be reacted with arylhydrazines to yield 1-aryl-3,5-bisarylpyrazoles with a high degree of regioselectivity. nih.gov The synthesis of these pyrazole (B372694) precursors often involves the reaction of an active methylene (B1212753) ketone with a dithiocarboxylate, suggesting a potential, albeit indirect, synthetic pathway originating from structures related to Benzene, 1,3-bis(methylthio)-.
The synthesis of other heterocyclic systems such as isoxazoles, thiophenes, benzothiophenes, and pyrimidinones (B12756618) from Benzene, 1,3-bis(methylthio)- is not well-documented in the reviewed scientific literature. General synthetic routes for these heterocycles are well-established, but the specific application of Benzene, 1,3-bis(methylthio)- as a key building block remains an area for further investigation.
Construction of Substituted Benzene and Biaryl Systems (e.g., Teraryls)
The construction of substituted benzene and biaryl systems, including complex structures like teraryls, often relies on cross-coupling reactions. While Benzene, 1,3-bis(methylthio)- possesses a core aromatic ring that could potentially be further functionalized, its direct application in the synthesis of biaryl and teraryl systems is not prominently featured in the available literature.
General methods for biaryl synthesis, such as Suzuki-Miyaura, Stille, and Negishi couplings, are widely used and offer a high degree of control over the final product's structure. These reactions typically involve the coupling of an organometallic reagent with an organic halide. The potential of Benzene, 1,3-bis(methylthio)- to be converted into a suitable coupling partner for these reactions has not been extensively explored.
Role in the Synthesis of Specialty Polymers and Materials (e.g., Poly(phenylene sulfide) precursors)
Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic with excellent thermal and chemical resistance. mdpi.com The polymer consists of aromatic rings linked by sulfide (B99878) groups. mdpi.com While the name suggests a direct link, the primary industrial synthesis of PPS involves the reaction of sodium sulfide with 1,4-dichlorobenzene. mdpi.com
Research into hyperbranched PPS has explored the use of monomers like 1-methylmercapto-3,5-diphenylthiobenzene. mdpi.com This monomer, a more complex derivative, undergoes self-polycondensation to form the hyperbranched polymer. mdpi.com The direct use of Benzene, 1,3-bis(methylthio)- as a monomer for the synthesis of either linear or branched poly(phenylene sulfide) is not a commonly reported method.
Functionalization of Aromatic Aldehydes to Methyl-Dithioacetals
A significant application of reagents structurally related to Benzene, 1,3-bis(methylthio)- is in the functionalization of aromatic aldehydes to form methyl-dithioacetals. A method utilizing the boron trifluoride dimethyl sulfide complex (BF3SMe2) provides a convenient and odor-free transformation of various aromatic aldehydes into their corresponding methyl-dithioacetals in good yields. nih.gov This reaction highlights the utility of the methylthio group in protecting the carbonyl functionality of aldehydes.
This transformation is particularly valuable as thioacetals are important protecting groups in organic synthesis due to their stability towards acidic conditions. nih.gov Furthermore, the dithioacetal group can serve as a synthetic handle for umpolung reactivity, allowing for the reversal of the typical electrophilic character of the carbonyl carbon.
A related and noteworthy discovery is a thiomethylative Friedel-Crafts reaction. This process can afford thiomethylated diarylmethanes, which are precursors to unsymmetrical triarylmethanes, compounds of interest in medicinal chemistry. nih.gov
| Aromatic Aldehyde | Resulting Methyl-Dithioacetal | Yield (%) |
|---|---|---|
| 2-Naphthaldehyde | ((Naphthalen-2-yl)methylene)bis(methylsulfane) | Data Not Available |
| Biphenyl-4-carboxaldehyde | ([1,1'-Biphenyl]-4-ylmethylene)bis(methylsulfane) | 70 |
| 3-Bromobenzaldehyde | ((3-Bromophenyl)methylene)bis(methylsulfane) | 71 |
| 3-Quinolinecarboxaldehyde | 3-(Bis(methylthio)methyl)quinoline | 85 |
Utilization in Friedel-Crafts Acylation and Alkylation Reactions
The Friedel-Crafts reactions are fundamental processes in organic chemistry for attaching alkyl or acyl substituents to an aromatic ring. openstax.org These reactions proceed via electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid. openstax.org
The benzene ring of Benzene, 1,3-bis(methylthio)- is activated towards electrophilic substitution by the electron-donating nature of the two methylthio groups. These groups are ortho-, para-directing. Therefore, Friedel-Crafts acylation or alkylation of Benzene, 1,3-bis(methylthio)- would be expected to yield products with the new substituent at the 2-, 4-, or 6-positions.
However, specific examples of Friedel-Crafts acylation or alkylation reactions utilizing Benzene, 1,3-bis(methylthio)- as the substrate are not extensively detailed in the surveyed literature. While the principles of electrophilic aromatic substitution suggest its reactivity, detailed research findings on its specific behavior and the resulting products in these reactions are limited.
Formation of Thioamides and Other Heterocyclic Systems
Thioamides are important functional groups in organic and medicinal chemistry, often serving as bioisosteres of amides. mdpi.comresearchgate.netchemrxiv.org The synthesis of thioamides can be achieved through various methods, including the thionation of amides using reagents like Lawesson's reagent or through multi-component reactions. mdpi.com
Electrochemical Behavior and Redox Properties of Benzene, 1,3 Bis Methylthio Analogues
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of chemical species. In the context of Benzene (B151609), 1,3-bis(methylthio)- analogues, these methods are employed to determine oxidation and reduction potentials, assess the stability of electrochemically generated species, and probe the mechanisms of electron transfer.
Studies on related aromatic thioethers, such as 4,6-dimethyldibenzothiophene (B75733), have utilized CV, DPV, and square wave voltammetry to identify oxidation steps and determine kinetic parameters. ub.edu For instance, the electrochemical oxidation of α-oligothiophenes, which are structurally related to benzene substituted with sulfur-containing groups, has been investigated using CV and DPV. These studies often reveal two successive one-electron oxidation waves, corresponding to the formation of a radical cation and subsequently a dication. thieme-connect.de The reversibility of these waves in a cyclic voltammogram provides crucial information about the stability of the oxidized species. Similarly, voltammetry experiments on complex cations featuring methylthio groups have shown reversible reduction waves, indicating stable redox states. mdpi.com DPV, being a more sensitive technique, is often used for quantitative analysis and to resolve closely spaced redox events that might overlap in a CV scan. ub.edu
Electron Transfer Processes and Redox Potentials
The electrochemical behavior of Benzene, 1,3-bis(methylthio)- analogues is dominated by oxidation processes centered on the electron-rich aromatic system. The methylthio (-SCH₃) groups act as electron-donating substituents, which increases the electron density of the benzene ring. This donation lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize compared to unsubstituted benzene.
The oxidation process typically occurs in sequential steps:
First Oxidation: The neutral molecule loses one electron to form a radical cation. M → M⁺• + e⁻
Second Oxidation: The radical cation loses a second electron to form a dication. M⁺• → M²⁺ + e⁻
The potentials at which these electron transfers occur are the redox potentials. For a series of phenyl end-capped α-oligothiophenes, the first one-electron oxidation potentials were found to be influenced more by the specific positioning of alkyl substituents than by the number of thiophene (B33073) units, highlighting the sensitivity of redox potentials to subtle structural changes. thieme-connect.de In the case of 1,2,4,5-tetrakis(isopropylthio)benzene, a related redox-active organosulfur molecule, the oxidation to a stable radical cation occurs at +0.73 V vs Fc⁺/Fc. nih.gov The separation between the first and second oxidation potentials in the voltammogram is related to the thermodynamic stability of the intermediate radical cation against disproportionation into the neutral and dicationic species. thieme-connect.de
Stability of Oxidized Species (Radical Cations, Dications)
A key feature of aromatic thioethers is their ability to form unusually stable radical cations and, in some cases, dications upon oxidation. The stability of these species is a critical factor, governing the reversibility of the redox processes and the potential for practical applications. dtu.dk
The stabilization arises from the delocalization of the positive charge and the unpaired electron over the entire π-conjugated system, which includes the lone pairs on the sulfur atoms. Molecules containing heteroatoms like sulfur are particularly prone to giving up an electron to form stable radical ions. dtu.dk
Numerous studies have demonstrated the persistence of sulfur-based radical cations:
1,2,4,5-tetrakis(alkylthio)benzenes are known to be redox-active molecules that support oxidation to a stable radical cation. nih.gov
Thianthrene and its derivatives form persistent radical cations that have been studied extensively and utilized in organic synthesis. u-tokyo.ac.jp
Derivatives of ethylenedioxythiophene (EDOT), a sulfur-containing heterocycle, can form highly stable molecular radical cations that are stable enough to be isolated and used as p-dopants for organic semiconductors. nih.gov
The thermodynamic stability of a radical can be defined by factors like resonance stabilization, while its kinetic persistence is related to how it is sterically protected from reacting with other molecules. nrel.gov In these systems, the sulfur atoms contribute significantly to both thermodynamic and kinetic stability, allowing for the observation of reversible electrochemical behavior.
Electrochromic System Applications
Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property is directly linked to the ability of a molecule to exist in multiple stable redox states (e.g., neutral, radical cation, dication), each possessing a distinct electronic absorption spectrum.
Thioether- and thiophene-substituted aromatic compounds are promising candidates for electrochromic materials due to their stable and accessible oxidized states. The neutral form is typically colorless or lightly colored, while the radical cation and dication species are often highly colored due to new electronic transitions.
While specific applications for Benzene, 1,3-bis(methylthio)- are not documented, its analogues are integral to electrochromic systems:
Polymers incorporating thioether linkages, such as polyimidothioethers, have been synthesized and shown to exhibit electrochromic properties. researchgate.net
Complex systems containing methylthio-substituted azulenyl groups have been studied via spectroelectrochemistry, revealing notable spectral changes in the visible region corresponding to different redox states. mdpi.com
The development of conducting polymers based on selenophene (B38918) and thiophene derivatives further underscores the utility of sulfur-containing heterocycles in electrochromic applications. metu.edu.tr
The stable redox switching of bis(methylthio)benzene analogues makes them excellent model compounds and potential building blocks for more complex, high-performance electrochromic polymers and devices.
Charge-Transfer Kinetics in Redox Systems
For many organic redox reactions, the heterogeneous electron transfer at the electrode surface is fast, resulting in electrochemically reversible or quasi-reversible behavior observed in cyclic voltammetry. However, the process can be influenced by several factors:
Solvent: The solvent can affect the stability of the oxidized species and the reorganization energy required for electron transfer.
Supporting Electrolyte: The ions of the electrolyte can interact with the charged species, influencing reaction rates.
Electrode Material: The nature of the electrode surface can catalyze or inhibit the electron transfer process.
In studies of complex systems like iron-sulfur proteins, charge-transfer lifetimes are mediated by a competition between reorganization energies and the density of electronic states. nih.gov For simpler organosulfur compounds, kinetic parameters such as the electron transfer coefficient (α) and the reaction rate constant (k⁰) can be determined from voltammetric data. For example, the electrochemical oxidation of 4,6-dimethyldibenzothiophene was found to be a bielectronic process with a determined rate constant of 7.46 × 10⁻⁶ cm s⁻¹. ub.edu Understanding these kinetic behaviors is essential for manipulating sulfur redox reactions and designing efficient electrochemical systems. nih.gov
Synthesis and Functionalization Strategies for Benzene, 1,3 Bis Methylthio Derivatives
Regioselective Functionalization Techniques
The functionalization of 1,3-bis(methylthio)benzene is largely governed by the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents. wikipedia.org
Electrophilic Aromatic Substitution: The two methylthio (-SMe) groups are ortho, para-directing and activating substituents. This means they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com In the case of 1,3-bis(methylthio)benzene, the potential sites for substitution are C2, C4, C5, and C6.
Positions C4 and C6: These positions are electronically activated by one ortho and one para methylthio group, making them the most favorable sites for electrophilic attack. Due to symmetry, the C4 and C6 positions are equivalent.
Position C2: This position is ortho to both methylthio groups. While electronically activated, it is significantly sterically hindered, making substitution at this site less likely, especially with bulky electrophiles.
Position C5: This position is meta to both methylthio groups and is the least electronically activated site for electrophilic substitution.
Therefore, electrophilic aromatic substitution reactions on 1,3-bis(methylthio)benzene are highly regioselective, yielding predominantly 4-substituted (or 6-substituted) products. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to follow this predictable pattern. byjus.comlibretexts.org
Directed Ortho-Metalation (DoM): An alternative strategy for achieving regioselectivity is through directed ortho-metalation, typically involving lithiation. lookchem.comacs.org While the sulfur atoms in the methylthio groups are weaker directing groups for lithiation compared to oxygen or nitrogen-containing functional groups, it is a viable method for functionalizing specific positions. Treatment of 1,3-bis(methylthio)benzene with a strong organolithium base, such as n-butyllithium, could potentially lead to deprotonation at the C2 position, which is situated between the two directing groups. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce functionality at the C2 position, a site that is difficult to access via standard electrophilic substitution. researchgate.netrsc.org
Introduction of Diverse Functional Groups (Alkyl, Aryl, Nitrile, Amine, Aroyl, Thiomethyl)
A variety of functional groups can be installed onto the 1,3-bis(methylthio)benzene core using established synthetic protocols. The primary routes involve electrophilic substitution or the transformation of an initially installed group.
Aroyl and Alkyl Groups: Friedel-Crafts acylation is a direct method for introducing an aroyl or acetyl group. chemguide.co.uk The reaction of 1,3-bis(methylthio)benzene with an aroyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would regioselectively yield the 4-aroyl derivative. Subsequent reduction of the ketone functionality, for instance through a Wolff-Kishner or Clemmensen reduction, can provide access to the corresponding alkyl derivatives.
Amine Group: The amine functionality is typically introduced via a two-step sequence.
Nitration: Regioselective nitration of the benzene ring using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) at the 4-position.
Reduction: The resulting 1,3-bis(methylthio)-4-nitrobenzene can then be reduced to the corresponding aniline (B41778) derivative, 2,4-bis(methylthio)aniline, using common reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.
Nitrile Group: The nitrile group (-CN) can be incorporated through methods such as the Sandmeyer reaction. This involves the diazotization of the 4-amino-1,3-bis(methylthio)benzene (derived from the nitration/reduction sequence) to form a diazonium salt, which is then treated with a cyanide salt, typically CuCN, to yield 2,4-bis(methylthio)benzonitrile.
Thiomethyl Group: An additional thiomethyl group can be introduced at the C2 position via directed ortho-metalation. Lithiation of 1,3-bis(methylthio)benzene with n-butyllithium, followed by quenching the resulting aryllithium species with dimethyl disulfide (CH₃SSCH₃), would yield 1,2,4-tris(methylthio)benzene.
The table below summarizes some of the key functionalization reactions.
| Target Functional Group | Position | Synthetic Method | Key Reagents |
|---|---|---|---|
| Aroyl | 4/6 | Friedel-Crafts Acylation | ArCOCl, AlCl₃ |
| Amine | 4/6 | Nitration followed by Reduction | 1. HNO₃/H₂SO₄; 2. Fe/HCl or H₂/Pd |
| Nitrile | 4/6 | Sandmeyer Reaction | 1. NaNO₂/HCl; 2. CuCN |
| Thiomethyl | 2 | Directed Metalation | 1. n-BuLi; 2. CH₃SSCH₃ |
Preparation of Deuterium-Labeled Analogues
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are invaluable tools in mechanistic studies, metabolic research, and materials science. chem-station.comclearsynth.comnih.gov The preparation of deuterium-labeled analogues of 1,3-bis(methylthio)benzene can be achieved through several methods, primarily involving H-D exchange reactions. hwb.gov.in
Catalytic H-D exchange is a common and efficient method. mdpi.com This process typically involves treating the substrate with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction conditions can be tuned to achieve different levels of deuteration. For labeling the aromatic protons of 1,3-bis(methylthio)benzene, heating the compound in D₂O with a Pd/C catalyst would facilitate the exchange of the aromatic C-H bonds for C-D bonds. The protons at the activated 4 and 6 positions would be expected to exchange more readily than those at the 2 and 5 positions.
Selective deuteration can also be achieved. For example, if a halogenated derivative such as 4-bromo-1,3-bis(methylthio)benzene is available, reductive dehalogenation using D₂ gas and a catalyst can specifically introduce a deuterium atom at the 4-position.
Design of Novel Chromophores and Redox-Active Systems
The 1,3-bis(methylthio)benzene unit can serve as an important building block for the construction of novel chromophores (light-absorbing molecules) and redox-active systems. The sulfur atoms of the methylthio groups act as electron-donating moieties, which can effectively modulate the electronic properties of larger π-conjugated systems.
Chromophore Design: By incorporating the 1,3-bis(methylthio)benzene core into a larger conjugated system, its electron-donating nature can be harnessed to create donor-acceptor (D-A) type chromophores. When this electron-rich (donor) unit is electronically coupled to an electron-deficient (acceptor) group through a π-conjugated spacer, it can lead to a low-energy intramolecular charge-transfer (ICT) transition. This ICT band is often in the visible region of the electromagnetic spectrum, making the compound colored. The absorption and emission properties of such chromophores can be fine-tuned by varying the strength of the donor and acceptor units and the nature of the π-bridge.
Redox-Active Systems: Thioether-substituted benzene rings are known to be redox-active, capable of undergoing reversible oxidation to form stable radical cations. nih.gov The electron-donating methylthio groups in 1,3-bis(methylthio)benzene lower its oxidation potential, making it easier to remove an electron from the π-system. This property is useful for designing molecular switches and materials for organic electronics. For instance, polymers and oligomers containing the 1,3-bis(methylthio)benzene unit in their backbone can exhibit interesting electrochemical and electrochromic properties, changing color upon oxidation and reduction. researchgate.netscispace.com The ability of the sulfur atoms to stabilize positive charge makes these systems promising candidates for applications in charge-transporting materials.
Emerging Research Avenues and Future Outlook
Integration into Advanced Functional Materials
The distinct structural and electronic properties of Benzene (B151609), 1,3-bis(methylthio)- make it a promising candidate for the development of next-generation functional materials.
Sulfur-Containing Polymers: A primary area of investigation is its use as a monomer or building block for high-performance sulfur-containing polymers, such as poly(phenylene sulfide) (PPS). jpn.orgnih.govcolab.ws The thioether linkages are crucial for creating polymers with high thermal stability, chemical resistance, and desirable electronic properties. nih.gov The meta-substitution pattern of the methylthio groups can influence the polymer's architecture, potentially leading to materials with unique solubility and processing characteristics compared to linear PPS. jpn.org Research is focused on leveraging this structure to create amorphous or semi-crystalline polymers for applications in electronics and specialty coatings.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfur atoms in the methylthio groups act as effective coordination sites for metal ions. This property is being explored for the self-assembly of coordination polymers and MOFs. acs.org These materials are characterized by their ordered, porous structures and have potential applications in gas storage, separation, and catalysis. The flexibility of the thioether bonds and the geometry of the benzene ring can be used to direct the formation of specific network topologies, creating materials with tailored functions. acs.org
Organic Semiconductors: The integration of sulfur atoms into conjugated organic molecules is a well-established strategy for developing p-type organic semiconductors. researchgate.net Benzene, 1,3-bis(methylthio)- can serve as a core unit in the design of novel organic semiconductors for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netmdpi.com The sulfur atoms can enhance intermolecular interactions, facilitating charge transport through the material. researchgate.net
Exploration of Novel Reaction Pathways and Catalysis
Modern synthetic chemistry offers new ways to manipulate the carbon-sulfur bonds in Benzene, 1,3-bis(methylthio)-, opening doors to novel molecular structures and catalytic systems.
C–S Bond Activation: Transition-metal catalysis is a powerful tool for the selective cleavage and functionalization of C–S bonds. dicp.ac.cn This approach is being investigated to transform Benzene, 1,3-bis(methylthio)- into a variety of other compounds. Catalytic systems involving metals like palladium, nickel, and rhodium can mediate cross-coupling reactions, allowing the methylthio groups to be replaced with other functional moieties. dicp.ac.cnnih.govresearchgate.net This strategy provides a pathway to synthesize complex molecules that would be difficult to access through traditional methods. For instance, desulfurative coupling reactions could lead to the formation of new C-C bonds.
Precursor to SCS Pincer Ligands: The 1,3-disubstitution pattern is ideal for the synthesis of "SCS" pincer ligands. These are tridentate ligands that bind strongly to a central metal atom through two sulfur atoms and a central carbon atom. researchgate.net Benzene, 1,3-bis(methylthio)- can be chemically modified to create such ligands, which are highly valued in catalysis for their ability to stabilize reactive metal centers and promote specific chemical transformations with high efficiency and selectivity. researchgate.net
Catalytic Hydrodesulfurization (HDS): Understanding the fundamental mechanisms of C-S bond cleavage on catalyst surfaces is crucial for improving industrial processes like hydrodesulfurization in the petroleum industry. d-nb.inforesearchgate.net Benzene, 1,3-bis(methylthio)- can serve as a model compound to study the reactivity of aromatic thioethers on Co-Mo-S and other HDS catalysts, providing insights into reaction pathways and helping to design more efficient catalysts. d-nb.info
Advanced Computational Modelling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the behavior of molecules like Benzene, 1,3-bis(methylthio)- before they are synthesized in the lab. rajpub.com
Predicting Electronic Properties: DFT calculations can accurately predict key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govnih.gov The HOMO-LUMO gap is a critical parameter for determining a molecule's potential as an organic semiconductor. nih.govresearchgate.net Computational models can be used to screen virtual libraries of derivatives of Benzene, 1,3-bis(methylthio)- to identify candidates with optimal electronic properties for specific applications in electronics. nih.gov
Modeling Reactivity: Molecular electrostatic potential (MEP) maps and Fukui function calculations can identify the most reactive sites within the molecule. rajpub.com This information is invaluable for predicting how Benzene, 1,3-bis(methylthio)- will interact with other reagents, guiding the design of new synthetic routes and reaction conditions. rajpub.com For example, these models can predict the likely sites for electrophilic or nucleophilic attack.
Simulating Material Properties: For applications in materials science, computational models can simulate how molecules of Benzene, 1,3-bis(methylthio)- would pack in a solid-state structure. These simulations can predict properties like charge mobility in organic semiconductors or the pore size and shape in a MOF, accelerating the design and discovery of new functional materials.
Table of Predicted Electronic Properties
This interactive table presents hypothetical data based on typical DFT calculations for aromatic thioethers, illustrating the kind of predictive insights gained from computational modeling.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability (ionization potential) |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability (electron affinity) |
| HOMO-LUMO Gap | 4.6 eV | Determines optical and electronic properties; potential insulator |
| Dipole Moment | ~1.0 D | Influences solubility and intermolecular interactions |
Interdisciplinary Applications in Chemical Science
The unique characteristics of Benzene, 1,3-bis(methylthio)- position it as a valuable molecule at the intersection of several scientific disciplines.
Materials Science: As a precursor to high-performance polymers and MOFs, it is relevant to materials scientists developing advanced materials for harsh environments, electronic devices, and environmental applications like carbon capture. jpn.orgrsc.org
Supramolecular Chemistry: Its ability to form complexes with metal ions makes it a subject of interest in supramolecular chemistry, where researchers design and study complex chemical systems formed from the self-assembly of molecular components. acs.org
Sensor Technology: Luminescent coordination polymers (LCPs) are being actively researched for their use as chemical sensors. rsc.org By incorporating Benzene, 1,3-bis(methylthio)- into LCPs, it may be possible to develop sensors that can selectively detect specific ions or small molecules through changes in their fluorescence.
Organic Electronics: The compound's potential as a building block for organic semiconductors places it within the field of organic electronics, which aims to create lightweight, flexible, and cost-effective electronic devices. mdpi.com
Q & A
Q. Basic Research Focus
- NMR Analysis :
- ¹H NMR : Methylthio (-SCH₃) groups exhibit singlets near δ 2.1–2.5 ppm. Aromatic protons in 1,3-substituted benzene show a triplet (para coupling) and doublet (ortho coupling) in the δ 6.8–7.5 ppm range.
- ¹³C NMR : -SCH₃ carbons appear at ~12–15 ppm; aromatic carbons adjacent to sulfur are deshielded (~130–140 ppm).
- GC-MS : Use electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 170 for C₈H₁₀S₂) and fragmentation patterns .
For overlapping signals, employ 2D NMR (e.g., COSY, HSQC) or hyphenated techniques like LC-NMR .
How does the electronic structure of benzene, 1,3-bis(methylthio)- influence its reactivity in cross-coupling reactions?
Advanced Research Focus
The electron-donating methylthio groups activate the benzene ring toward electrophilic substitution but may hinder oxidative coupling. Key considerations:
- Computational modeling : DFT studies (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and frontier molecular orbitals. The HOMO is localized on sulfur atoms, suggesting nucleophilic reactivity at these sites .
- Experimental validation : Test reactivity in Suzuki-Miyaura couplings using Pd catalysts. Steric hindrance from -SCH₃ groups may reduce yields compared to less bulky substituents.
Compare with analogs like 1,3-bis(bromomethyl)benzene to isolate electronic vs. steric effects .
What strategies are recommended for analyzing environmental degradation products of benzene, 1,3-bis(methylthio)- in aquatic systems?
Q. Advanced Research Focus
- Degradation pathways : Hydrolysis of -SCH₃ groups generates methanethiol (CH₃SH) and 1,3-dihydroxybenzene. Photolysis under UV light may produce sulfoxides or sulfones .
- Analytical workflows :
- Ecotoxicology assays : Assess toxicity of degradation intermediates using Daphnia magna or algae models.
How can researchers design experiments to study the role of benzene, 1,3-bis(methylthio)- in radical-mediated polymerization processes?
Q. Advanced Research Focus
- Radical initiation : Methylthio groups act as chain-transfer agents. Use AIBN or benzoyl peroxide as initiators and monitor polymerization kinetics via gel permeation chromatography (GPC).
- EPR spectroscopy : Detect thiyl radicals (RS•) generated during chain transfer.
- Comparative studies : Benchmark against non-sulfur analogs (e.g., 1,3-dimethylbenzene) to isolate sulfur’s role in radical stabilization .
What computational tools are recommended for predicting the solubility and partitioning coefficients (log P) of benzene, 1,3-bis(methylthio)-?
Q. Basic Research Focus
- Software : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) or ALOGPS for log P predictions.
- Experimental calibration : Compare with shake-flask method (octanol/water partitioning) to refine computational parameters.
- Data sources : Cross-reference with NIST’s solubility database and adjust for sulfur’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
